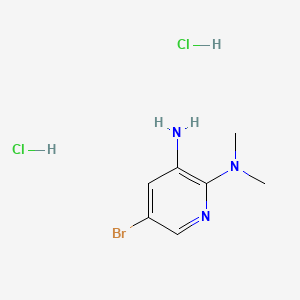
3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine (abbreviated as BFDT) is a diazirine compound that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound with a three-membered ring and a nitrogen atom. BFDT is a colorless solid at room temperature and has a melting point of 44°C. The compound is synthesized by reacting bromobenzene, trifluoromethyl iodide, and sodium azide in a solvent. BFDT has been studied for its potential applications in biochemistry, pharmacology, and organic chemistry.
Aplicaciones Científicas De Investigación
3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine has been studied for its potential applications in various scientific research fields. In biochemistry, it has been used to study the structure and dynamics of proteins and enzymes. In pharmacology, it has been used to study drug action and drug-receptor interactions. In organic chemistry, it has been used to study the properties of organic molecules and the synthesis of new compounds.
Mecanismo De Acción
The mechanism of action of 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine is not fully understood. It is believed that the compound binds to proteins and enzymes in the cell, which then triggers a cascade of biochemical reactions. It is also believed that 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine can interact with drug receptors, which may lead to changes in the activity of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine are not fully understood. It is believed that the compound can interact with proteins and enzymes in the cell, which may lead to changes in the activity of these proteins and enzymes. It is also believed that 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine can interact with drug receptors, which may lead to changes in the activity of the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine in laboratory experiments is that it is a relatively stable compound that is easy to synthesize. It has also been shown to be relatively non-toxic, making it safe to use in laboratory experiments. The main limitation of using 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine. These include further studies on the mechanism of action, the biochemical and physiological effects, and the potential applications in various scientific research fields. Additionally, further studies could be conducted to explore the potential of 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine as a drug delivery system or as a tool for studying protein-protein interactions. Finally, further studies could be conducted to explore the potential of 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine as a tool for chemical synthesis.
Métodos De Síntesis
3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine can be synthesized by a reaction of bromobenzene, trifluoromethyl iodide, and sodium azide in a solvent. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The bromobenzene and trifluoromethyl iodide are first reacted to form a diazonium salt, which is then reacted with sodium azide to form 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine. The reaction is typically carried out at temperatures between 0°C and 20°C.
Propiedades
IUPAC Name |
3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)diazirine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4N2/c9-5-2-1-4(3-6(5)10)7(14-15-7)8(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFGYBCIQKBGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B6610836.png)

![2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6610851.png)
![3-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B6610858.png)
![3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride](/img/structure/B6610859.png)
![9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid](/img/structure/B6610867.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride](/img/structure/B6610868.png)




![2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-amine](/img/structure/B6610904.png)

